molecular formula C16H19N3O4 B3879757 4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid

4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid

Cat. No.: B3879757
M. Wt: 317.34 g/mol
InChI Key: JPYPREZVTRQULJ-GZTJUZNOSA-N
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Description

4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to an azepane ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazone Formation: The azepane derivative is then reacted with hydrazine to form the hydrazone linkage.

    Coupling with Benzoic Acid: The final step involves coupling the hydrazone derivative with benzoic acid under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Oxo derivatives of the azepane ring.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its structural rigidity and functional groups that allow for cross-linking and polymerization.

Mechanism of Action

The mechanism of action of 4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid involves its interaction with molecular targets through its hydrazone and benzoic acid moieties. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The azepane ring provides additional binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate

Uniqueness

Compared to similar compounds, 4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid is unique due to its hydrazone linkage, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-14(15(21)19-9-3-1-2-4-10-19)18-17-11-12-5-7-13(8-6-12)16(22)23/h5-8,11H,1-4,9-10H2,(H,18,20)(H,22,23)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYPREZVTRQULJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
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4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
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4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
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4-[(E)-[[2-(azepan-1-yl)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid

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